molecular formula C10H6ClNO2 B574862 8-Hydroxyquinoline-5-carbonyl chloride CAS No. 166242-16-6

8-Hydroxyquinoline-5-carbonyl chloride

Cat. No.: B574862
CAS No.: 166242-16-6
M. Wt: 207.613
InChI Key: WIBJEHCVRYGNNG-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-carbonyl chloride is a quinoline derivative featuring a hydroxyl group at position 8 and a carbonyl chloride (-COCl) functional group at position 4. Quinoline derivatives are widely utilized in medicinal chemistry, coordination chemistry, and materials science due to their chelating and bioactive properties .

Properties

CAS No.

166242-16-6

Molecular Formula

C10H6ClNO2

Molecular Weight

207.613

IUPAC Name

8-hydroxyquinoline-5-carbonyl chloride

InChI

InChI=1S/C10H6ClNO2/c11-10(14)7-3-4-8(13)9-6(7)2-1-5-12-9/h1-5,13H

InChI Key

WIBJEHCVRYGNNG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)Cl

Synonyms

5-Quinolinecarbonyl chloride, 8-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The key distinction between 8-hydroxyquinoline-5-carbonyl chloride and its analogs lies in the functional group at position 5. Below is a comparative analysis of selected quinoline derivatives:

Compound Name Molecular Formula Functional Group at Position 5 Substituents Molecular Weight (g/mol) Key Properties
This compound* C₁₀H₆ClNO₂ Carbonyl chloride (-COCl) -OH (position 8) ~207.6 (calculated) High reactivity for acylation reactions
8-Methoxyquinoline-5-sulfonyl chloride C₁₀H₈ClNO₃S Sulfonyl chloride (-SO₂Cl) -OCH₃ (position 8) 257.69 Used as a sulfonating agent
5-Fluoro-8-quinolinesulfonyl chloride C₉H₅ClFNO₂S Sulfonyl chloride (-SO₂Cl) -F (position 5) 253.66 Enhanced electronegativity
5-Chloromethyl-8-hydroxyquinoline hydrochloride C₁₀H₉Cl₂NO Chloromethyl (-CH₂Cl) -OH (position 8) 242.1 m.p. 282°C; used in drug synthesis
8-(Chloromethyl)-5-methoxyquinoline hydrochloride C₁₁H₁₁Cl₂NO Chloromethyl (-CH₂Cl) -OCH₃ (position 5) 243.02 Polar substituents enhance solubility

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